An In-depth Technical Guide to the Physical and Chemical Properties of N-Ethyl-O-toluenesulfonamide
An In-depth Technical Guide to the Physical and Chemical Properties of N-Ethyl-O-toluenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of N-Ethyl-O-toluenesulfonamide. It includes a summary of its quantitative data, a general experimental protocol for its synthesis, and a visualization of its key attributes and applications. This document is intended to serve as a valuable resource for professionals in research, science, and drug development.
Chemical Identity and Structure
N-Ethyl-O-toluenesulfonamide, with the IUPAC name N-ethyl-2-methylbenzenesulfonamide, is an organic compound belonging to the sulfonamide class.[1] Its chemical structure consists of an ethyl group attached to the nitrogen atom of a sulfonamide functional group, which is, in turn, bonded to a toluene ring at the ortho position. The CAS number for the ortho isomer is 1077-56-1.[1] It is important to distinguish this from the para isomer (N-Ethyl-p-toluenesulfonamide, CAS 80-39-7) and the mixture of ortho and para isomers (N-Ethyl-o/p-toluenesulfonamide, CAS 8047-99-2).[1][2]
Table 1: Chemical Identifiers of N-Ethyl-O-toluenesulfonamide
| Identifier | Value |
| IUPAC Name | N-ethyl-2-methylbenzenesulfonamide[1] |
| Molecular Formula | C₉H₁₃NO₂S[1] |
| Molecular Weight | 199.27 g/mol [1] |
| CAS Number | 1077-56-1[1] |
| InChI | InChI=1S/C9H13NO2S/c1-3-10-13(11,12)9-7-5-4-6-8(9)2/h4-7,10H,3H2,1-2H3[1] |
| InChIKey | NATWUQFQFMZVMT-UHFFFAOYSA-N[1] |
| SMILES | CCNS(=O)(=O)C1=CC=CC=C1C[1] |
Physical Properties
N-Ethyl-O-toluenesulfonamide is typically a viscous, slightly yellow liquid at room temperature.[1] Its physical properties can vary slightly depending on the isomeric purity. A summary of its key physical properties is presented in Table 2.
Table 2: Physical Properties of N-Ethyl-O-toluenesulfonamide
| Property | Value | Notes |
| Appearance | Viscous, slightly yellow liquid[1] | |
| Melting Point | 18 °C | For the o/p mixture, a crystallization point of <40°C is reported.[3] |
| Boiling Point | 196 °C at 10 mmHg[3] | |
| Density | 1.2 g/cm³ at 25 °C[3] | |
| Solubility | Insoluble in water.[2] Soluble in organic solvents.[4] | |
| Refractive Index | nD25 1.540[3] | |
| Viscosity | 358 cs at 25 °C[3] | For the o/p mixture. |
Chemical Properties and Reactivity
N-Ethyl-O-toluenesulfonamide is an amide and exhibits the characteristic reactivity of this class of compounds. The sulfonamide group is relatively stable. Amides can react with azo and diazo compounds to generate toxic gases.[2] Flammable gases may be formed by the reaction of amides with strong reducing agents.[2] While amides are very weak bases, they can also react as acids with strong bases to form salts.[2] The combustion of N-Ethyl-O-toluenesulfonamide generates mixed oxides of nitrogen (NOx).[2] The nitrogen atom in the sulfonamide group can undergo nucleophilic substitution reactions.[4]
Experimental Protocols
A common method for the synthesis of N-Ethyl-O-toluenesulfonamide involves the reaction of o-toluenesulfonyl chloride with ethylamine.[1] This is a nucleophilic acyl substitution reaction where the ethylamine acts as the nucleophile and attacks the electrophilic sulfur atom of the sulfonyl chloride.
Materials:
-
o-Toluenesulfonyl chloride
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Ethylamine (aqueous solution or gas)
-
A suitable base (e.g., sodium hydroxide, triethylamine) to neutralize the HCl byproduct
-
An appropriate solvent (e.g., dichloromethane, diethyl ether)
Procedure:
-
Dissolve o-toluenesulfonyl chloride in the chosen organic solvent in a reaction flask equipped with a stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add an excess of ethylamine solution (or bubble ethylamine gas through the solution) to the stirred mixture. The reaction is exothermic and the temperature should be maintained below 10 °C.
-
Concurrently or subsequently, add a base to neutralize the hydrochloric acid formed during the reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours to ensure the reaction goes to completion.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with dilute acid, water, and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude N-Ethyl-O-toluenesulfonamide by vacuum distillation or column chromatography.
The following diagram illustrates the general workflow for the synthesis of N-Ethyl-O-toluenesulfonamide.
Caption: Synthesis workflow of N-Ethyl-O-toluenesulfonamide.
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of N-Ethyl-O-toluenesulfonamide. Available data includes ¹³C NMR, GC-MS, and LC-MS.
Table 3: Spectroscopic Data for N-Ethyl-O-toluenesulfonamide
| Technique | Data Highlights |
| ¹³C NMR | Spectral data is available in various databases for structural confirmation. |
| GC-MS | Mass spectrometry data shows characteristic fragmentation patterns. Key m/z peaks are often observed at 91, 155, 65, 44, and 184. |
| LC-MS | LC-MS methods have been developed for its analysis, particularly in complex matrices. |
Applications and Uses
N-Ethyl-O-toluenesulfonamide has several industrial applications, primarily as a plasticizer and as an intermediate in organic synthesis.
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Plasticizer: It is used as a plasticizer for polyamide and cellulose resins.[2] It enhances the flexibility and workability of polymers.
-
Organic Synthesis: It serves as a precursor in the synthesis of various organic molecules, including pharmaceuticals and dyes.[4]
-
Adhesives and Coatings: It is used in hot melt adhesives and coatings due to its high compatibility.[2]
-
Inks: It finds application in printing inks.[2]
The following diagram illustrates the relationship between the properties of N-Ethyl-O-toluenesulfonamide and its applications.
Caption: Relationship between properties and applications.
Safety and Handling
N-Ethyl-O-toluenesulfonamide is considered to be a hazardous substance. It can cause skin and eye irritation and may cause respiratory irritation. Appropriate personal protective equipment, including gloves, safety glasses, and respiratory protection, should be used when handling this chemical. It should be stored in a cool, dry, and well-ventilated area away from incompatible materials.[1]
This technical guide provides a foundational understanding of N-Ethyl-O-toluenesulfonamide for professionals in scientific fields. For more detailed information, consulting the cited references and relevant safety data sheets is recommended.
References
- 1. N-Ethyl-o-toluenesulfonamide | C9H13NO2S | CID 14110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Ethyl-o/p-toluenesulfonamide | 8047-99-2 [chemicalbook.com]
- 3. n-Ethyl o,p-toluenesulfonamide – scipoly.com [scipoly.com]
- 4. China N-Ethyl-O,P-Toluenesulfonamide 8047-99-2 Manufacturers - Jinli Chemical [en.jinlichemical.com]
